M2 vs. M1 Subtype Selectivity: Quantifying Central vs. Cardiac Receptor Affinity
AQ-RA 741 displays a 4-fold higher affinity for cardiac M2 receptors compared to cortical M1 receptors. This selectivity profile is quantifiable via pKi values obtained from radioligand binding studies and is more pronounced than for some other M2-preferring antagonists, which is crucial for minimizing off-target effects in central nervous system studies [1].
| Evidence Dimension | Affinity for M2 vs. M1 Muscarinic Receptors |
|---|---|
| Target Compound Data | pKi(M2) = 8.30; pKi(M1) = 7.70 |
| Comparator Or Baseline | M2 Affinity: pKi = 8.30; M1 Affinity: pKi = 7.70 |
| Quantified Difference | Approximately 4-fold higher affinity for M2 over M1 |
| Conditions | Radioligand binding assay using [³H]NMS or [³H]QNB in rat cardiac (M2) and cortical (M1) membrane preparations [1]. |
Why This Matters
This 4-fold selectivity window is essential for experiments where discrimination between M2-mediated cardiac and M1-mediated neuronal effects is required to avoid confounding data.
- [1] Doods, H. N., Entzeroth, M., & Mayer, N. (1991). Cardioselectivity of AQ-RA 741, a novel tricyclic antimuscarinic drug. *European Journal of Pharmacology*, *192*(1), 147-152. View Source
